molecular formula C16H21F3N2O3 B11481543 Ethyl 2-acetamido-3,3,3-trifluoro-2-(4-isopropylanilino)propionate

Ethyl 2-acetamido-3,3,3-trifluoro-2-(4-isopropylanilino)propionate

Cat. No.: B11481543
M. Wt: 346.34 g/mol
InChI Key: KAFGZTKVBHNPGC-UHFFFAOYSA-N
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Description

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[4-(PROPAN-2-YL)PHENYL]AMINO}PROPANOATE is a synthetic organic compound characterized by the presence of trifluoromethyl and acetamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[4-(PROPAN-2-YL)PHENYL]AMINO}PROPANOATE typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-bromo-3,3,3-trifluoropropanoate with 4-isopropylaniline under basic conditions to form the intermediate product. This intermediate is then acetylated using acetic anhydride to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[4-(PROPAN-2-YL)PHENYL]AMINO}PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[4-(PROPAN-2-YL)PHENYL]AMINO}PROPANOATE has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: Employed in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.

    Biological Studies: Utilized in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[4-(PROPAN-2-YL)PHENYL]AMINO}PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-HYDROXY-2-(TRIFLUOROMETHYL)PROPANOATE
  • METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-((6-METHYLPYRIDIN-2-YL)AMINO)PROPANOATE

Uniqueness

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[4-(PROPAN-2-YL)PHENYL]AMINO}PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in various applications compared to similar compounds.

Properties

Molecular Formula

C16H21F3N2O3

Molecular Weight

346.34 g/mol

IUPAC Name

ethyl 2-acetamido-3,3,3-trifluoro-2-(4-propan-2-ylanilino)propanoate

InChI

InChI=1S/C16H21F3N2O3/c1-5-24-14(23)15(16(17,18)19,20-11(4)22)21-13-8-6-12(7-9-13)10(2)3/h6-10,21H,5H2,1-4H3,(H,20,22)

InChI Key

KAFGZTKVBHNPGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)C(C)C)NC(=O)C

Origin of Product

United States

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